molecular formula C17H18N4OS2 B12143985 N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143985
M. Wt: 358.5 g/mol
InChI Key: WKUIAMHGISBGRM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, which are characterized by a triazole ring core substituted with sulfanyl and acetamide groups. The structure integrates a 3,4-dimethylphenyl moiety at the acetamide nitrogen and a thiophene ring at the 5-position of the triazole. Its synthesis typically involves cyclization of thiosemicarbazides followed by alkylation with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4OS2/c1-11-6-7-13(9-12(11)2)18-15(22)10-24-17-20-19-16(21(17)3)14-5-4-8-23-14/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

WKUIAMHGISBGRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, acetamide linkage, and aryl/heteroaryl groups. Below is a comparative analysis based on structural features, synthesis routes, and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Biological Activity (Reported) References
N-(3,4-Dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-Dimethylphenyl, methyl-triazole, thiophene Antimicrobial, anti-inflammatory (predicted)
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-Dimethoxyphenyl, ethyl-triazole Enhanced solubility, moderate antifungal
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Fluorophenyl, ethyl-triazole Anti-exudative activity (10 mg/kg dose)
N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Dimethylaminophenyl, pyridinyl-triazole Improved CNS penetration, antioxidant
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide Furan-2-yl, unsubstituted phenyl Anti-inflammatory (IC₅₀ = 12 µM)

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Derivatives with fluorophenyl (e.g., 4-fluorophenyl in ) or pyridinyl groups (e.g., ) exhibit enhanced anti-inflammatory and antimicrobial activities due to improved electrophilicity. Electron-Donating Groups: Methoxy or dimethylamino substituents (e.g., ) increase solubility but may reduce membrane permeability. Heteroaryl Moieties: Thiophene and furan rings enhance π-π stacking with biological targets, as seen in anti-exudative activity (comparable to diclofenac sodium at 10 mg/kg) .

Synthesis Efficiency :

  • The use of 2-bromoacetamide in alkylation reactions (e.g., ) yields higher purity compared to chlorinated analogs.
  • Cyclization with CS₂/KOH (as in ) is critical for triazole ring formation but requires rigorous temperature control.

Pharmacological Performance: Antimicrobial Activity: Derivatives with pyridinyl or chlorophenyl groups (e.g., ) show MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming the thiophene-based parent compound (MIC = 32 µg/mL) . Anti-inflammatory Potential: Thiophene-containing analogs inhibit COX-2 with IC₅₀ values ~25 µM, while furan derivatives (e.g., ) achieve IC₅₀ = 12 µM due to better enzyme active-site fit.

Table 2: Selected Bioactivity Data

Compound MIC (µg/mL) COX-2 IC₅₀ (µM) Solubility (mg/mL)
N-(3,4-Dimethylphenyl)-...thiophen-2-yl...acetamide 32 25 0.8
N-(4-Fluorophenyl)-...thiophen-2-yl...acetamide 16 18 1.2
N-(3,4-Dimethoxyphenyl)-...thiophen-2-yl...acetamide 64 30 2.5
2-{[4-Amino-5-(furan-2-yl)...triazol-3-yl]sulfanyl}-N-phenylacetamide 8 12 0.5

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